1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea
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Overview
Description
1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea, also known as BPTU, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative of phenylalkylamines and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea is not fully understood. However, it has been suggested that 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea may act as a dopamine receptor antagonist, which could explain its potential use in the treatment of neurological disorders. Additionally, 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been found to inhibit the growth of certain fungi and bacteria, suggesting that it may have a role as an antimicrobial agent.
Biochemical and physiological effects:
1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, as well as to have potential neuroprotective effects. Additionally, 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea in lab experiments is its relatively simple synthesis method. Additionally, 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for research purposes. However, one limitation of using 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea and its potential use as an antimicrobial agent. Finally, there is potential for further investigation into the synthesis of 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea and its derivatives, which may lead to the development of new compounds with enhanced properties.
In conclusion, 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea is a versatile compound with potential applications in various scientific research areas. While further research is needed to fully understand its mechanism of action and potential uses, 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea holds promise for the development of new compounds and treatments in the future.
Synthesis Methods
The synthesis of 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea involves the reaction of 4-butylbenzaldehyde with 2,2-dimethoxyethylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the desired 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea product. The synthesis of 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea is a straightforward process and has been reported in the literature.
Scientific Research Applications
1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been found to have potential applications in various scientific research areas. It has been studied for its potential use as a corrosion inhibitor, as well as its antifungal and antibacterial properties. Additionally, 1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
properties
Product Name |
1-(4-Butylphenyl)-3-(2,2-dimethoxyethyl)thiourea |
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Molecular Formula |
C15H24N2O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-(2,2-dimethoxyethyl)thiourea |
InChI |
InChI=1S/C15H24N2O2S/c1-4-5-6-12-7-9-13(10-8-12)17-15(20)16-11-14(18-2)19-3/h7-10,14H,4-6,11H2,1-3H3,(H2,16,17,20) |
InChI Key |
WWNWJJYJTCXUDN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC(OC)OC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC(OC)OC |
Origin of Product |
United States |
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